3-Amino-4-(phenylsulfanyl)benzenecarbonitrile
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Overview
Description
3-Amino-4-(phenylsulfanyl)benzenecarbonitrile is a biochemical used for proteomics research . It has a molecular formula of C13H10N2S and a molecular weight of 226.3 .
Molecular Structure Analysis
The molecular structure of 3-Amino-4-(phenylsulfanyl)benzenecarbonitrile consists of 13 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom .Scientific Research Applications
Crystal Structure Analysis
3-Amino-4-(phenylsulfanyl)benzenecarbonitrile is a polysubstituted benzene derivative. Studies on similar compounds reveal insights into their crystal structures, which consist of phenyl moieties, methyl groups, a cyano group, an amino group, and other functional groups. These structures exhibit significant dihedral angles between benzene rings and coplanar arrangements with connected rings (Wan-qiang Zhang, 2013).
Photoredox Photoinitiating Systems
Derivatives of 3-Amino-4-(phenylsulfanyl)benzenecarbonitrile have been explored as photoinitiators in 3D printing photopolymerization processes. These derivatives are effective in initiating free-radical polymerization of acrylates and cationic photopolymerization of epoxides under UV-A and visible light. The study of these derivatives provides insights into the initiation mechanisms and the efficacy of photopolymerization (Tomal, Pilch, Chachaj-Brekiesz, Ortyl, 2019).
Chemical Synthesis and Reactivity
The compound has been utilized in the synthesis of various derivatives, demonstrating its reactivity with different chemicals. For instance, its reactivity towards dimethylformamide dimethyl acetal, carbon disulfide, urea, and thiourea has been studied. Additionally, its antimicrobial activity has been reported, highlighting its potential in the development of new pharmaceuticals (Y. M. Elkholy, M. A. Morsy, 2006).
Molecular Structure and Packing
Investigations into similar amino benzonitrile derivatives have provided valuable information on molecular structures and packing. These studies have shown how different substituents affect the overall geometry and interactions of the molecules, which is critical for understanding their chemical and physical properties (A. Heine, R. Herbst‐Irmer, D. Stalke, W. Kühnle, K. Zachariasse, 1994).
Photocatalysis
Derivatives of this compound have been used as photocatalysts for the decarboxylative arylation of α-amino acids and α-oxy acids with arylnitriles. This showcases their utility in light-driven chemical reactions to produce a variety of benzylic amines and ethers (Yiyang Chen, P. Lu, Yanguang Wang, 2019).
Polymerization Processes
Research has explored the applications of amino-benzene dicarbonitrile derivatives in various photopolymerization processes. These compounds have been found to be effective in cationic ring-opening photopolymerization of epoxides and free-radical photopolymerization of acrylates, highlighting their versatility in polymer chemistry (Emilia Hola, Maciej Pilch, Mariusz Galek, J. Ortyl, 2020).
Antimicrobial Activity
Derivatives of this compound have been synthesized and evaluated for their antimicrobial activity. These studies contribute to the development of new antimicrobial agents, demonstrating the compound's potential in medical applications (S. Rostamizadeh, Masoomeh Nojavan, R. Aryan, H. Sadeghian, Mahdieh Davoodnejad, 2013).
Solar Cell Efficiency
Studies on related compounds show their application in enhancing the efficiency of polymer solar cells. These findings are significant for the development of more efficient and sustainable energy sources (Seonju Jeong, Sungho Woo, H. Lyu, Y. Han, 2011).
Safety And Hazards
properties
IUPAC Name |
3-amino-4-phenylsulfanylbenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2S/c14-9-10-6-7-13(12(15)8-10)16-11-4-2-1-3-5-11/h1-8H,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZJNVBOMYDXLIY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=C(C=C2)C#N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370712 |
Source
|
Record name | 3-Amino-4-(phenylsulfanyl)benzenecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-(phenylsulfanyl)benzenecarbonitrile | |
CAS RN |
337923-85-0 |
Source
|
Record name | 3-Amino-4-(phenylsulfanyl)benzenecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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